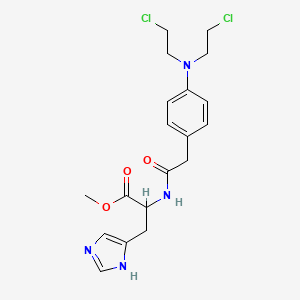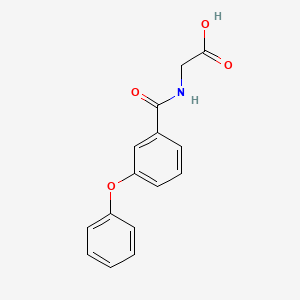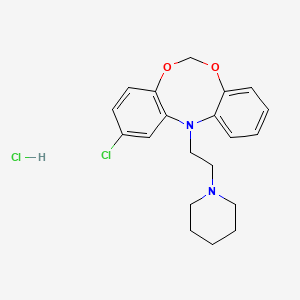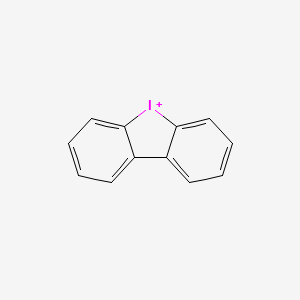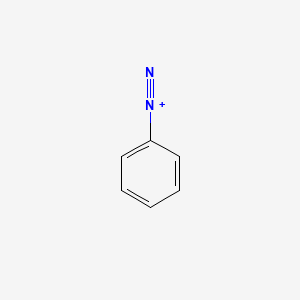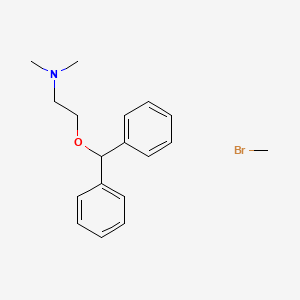
Paradryl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paradryl, also known as diphenhydramine hydrochloride, is a first-generation antihistamine commonly used to treat allergic reactions, insomnia, and motion sickness. It is also known for its sedative properties and is often included in over-the-counter sleep aids. The compound has a molecular formula of C17H21NO and a molecular weight of 291.8 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Paradryl can be synthesized through a multi-step process starting from benzophenone. The key steps involve:
Formation of benzhydrol: Benzophenone is reduced to benzhydrol using a reducing agent such as sodium borohydride.
Etherification: Benzhydrol is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base like potassium carbonate to form diphenhydramine.
Hydrochloride formation: Finally, diphenhydramine is treated with hydrochloric acid to obtain diphenhydramine hydrochloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .
化学反应分析
Types of Reactions
Paradryl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diphenylmethanol.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include diphenylmethanol (from oxidation) and various substituted diphenhydramine derivatives (from substitution reactions) .
科学研究应用
Paradryl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Employed in research on histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential use in treating conditions like Parkinson’s disease due to its anticholinergic properties.
作用机制
Paradryl exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, this compound prevents the action of histamine, thereby reducing symptoms of allergic reactions such as itching, swelling, and vasodilation .
相似化合物的比较
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar sedative properties.
Brompheniramine: Similar in structure and function but with a longer duration of action.
Doxylamine: Often used as a sleep aid due to its strong sedative effects.
Uniqueness
Paradryl is unique in its widespread use and availability in various over-the-counter formulations. Its combination of antihistamine and sedative properties makes it particularly versatile for treating a range of conditions from allergies to insomnia .
属性
分子式 |
C18H24BrNO |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
2-benzhydryloxy-N,N-dimethylethanamine;bromomethane |
InChI |
InChI=1S/C17H21NO.CH3Br/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h3-12,17H,13-14H2,1-2H3;1H3 |
InChI 键 |
RSABECAAVLQBOF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


